molecular formula C19H12N4S B2888873 (E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile CAS No. 1017500-40-1

(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile

Cat. No. B2888873
CAS RN: 1017500-40-1
M. Wt: 328.39
InChI Key: FUVCRFLBBQSVOV-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile, also known as BPTAA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTAA is a type of acrylonitrile derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : This compound belongs to a class of chemicals that are crucial in synthesizing heterocyclic compounds, which are significant in drug discovery and development. The synthesis involves Knoevenagel condensation, indicating its utility in creating compounds with potential cytotoxic activities against cancer cell lines. Some derivatives have shown high potency against various human cancer cell lines, highlighting their importance in developing new chemotherapeutic agents (Sa̧czewski et al., 2004).

  • Antimicrobial and Antifungal Properties : Thiazolyl acrylonitrile derivatives, including compounds with similar structural motifs, exhibit antimicrobial and antifungal activities. Their structure-activity relationship helps in the design of new antimicrobial agents, addressing the need for novel treatments against resistant strains of bacteria and fungi (Hassan et al., 2009).

  • Regioselective Synthesis : The compound is also involved in regioselective synthesis processes, forming the basis for creating pyrazole scaffolds attached to benzothiazole and benzimidazole moieties. This process is vital for developing compounds with specific biological activities and can lead to the discovery of new drugs with targeted action (Kheder et al., 2014).

Material Science Applications

  • Photoinduced Birefringence : The structural characteristics of similar compounds have been exploited in material science, specifically in creating photochromic polymers. These materials exhibit photoinduced birefringence, useful in optical switchers and photonic applications, showcasing the versatility of such compounds beyond biomedical applications (Szukalski et al., 2015).

Acetylcholinesterase Inhibition

  • Neurodegenerative Disease Research : Compounds structurally related to (E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile have been identified as selective inhibitors of acetylcholinesterase (AChE), a target for treating neurodegenerative diseases like Alzheimer's. This highlights its potential application in designing new AChE inhibitors, which could lead to the development of therapeutic agents for neurodegenerative disorders (de la Torre et al., 2012).

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4S/c20-11-14(19-22-16-8-4-5-9-17(16)24-19)10-15-12-21-23-18(15)13-6-2-1-3-7-13/h1-10,12H,(H,21,23)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVCRFLBBQSVOV-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile

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